molecular formula C8H11NS2 B2929944 3-(Thiophen-3-yl)thiomorpholine CAS No. 933684-92-5

3-(Thiophen-3-yl)thiomorpholine

Cat. No.: B2929944
CAS No.: 933684-92-5
M. Wt: 185.3
InChI Key: BTNWDWRCGPFNQY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiophen-3-yl)thiomorpholine is a useful research compound. Its molecular formula is C8H11NS2 and its molecular weight is 185.3. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-thiophen-3-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWDWRCGPFNQY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@H](N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Sulfur Containing Heterocycles in Medicinal Chemistry

Sulfur-containing heterocycles are a class of organic compounds that have a significant impact on the field of medicinal chemistry. The presence of a sulfur atom within a heterocyclic ring system imparts unique physicochemical properties to the molecule, such as lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets. These properties often translate into favorable pharmacokinetic profiles and enhanced biological activity.

The versatility of sulfur's oxidation states (sulfide, sulfoxide, sulfone) further expands the chemical space and allows for fine-tuning of a molecule's electronic and steric properties. Many approved drugs and clinical candidates incorporate sulfur-containing heterocycles, highlighting their importance in drug discovery.

Research Landscape of 3 Thiophen 3 Yl Thiomorpholine and Its Analogues

A comprehensive review of the scientific literature indicates that the specific chemical compound 3-(Thiophen-3-yl)thiomorpholine is not extensively documented in terms of its synthesis or biological evaluation. Its existence is confirmed by its availability from chemical suppliers, suggesting it is a synthetically accessible molecule. kara5.live

The research landscape for analogues, where a thiophene (B33073) ring is linked to a thiomorpholine (B91149) ring, is also somewhat limited but provides some insights. For instance, research has been conducted on compounds where a thiomorpholine moiety is coupled to a 2-(thiophen-2-yl)dihydroquinoline core. researchgate.net In this particular study, the thiomorpholine analogue was found to be less potent as an antitubercular agent compared to the parent dihydroquinoline and the corresponding morpholine (B109124) analogue. jchemrev.com This highlights that the interplay between the two heterocyclic systems and their point of attachment is crucial for biological activity.

The lack of extensive research on this compound and its close analogues represents a significant gap in the literature and an opportunity for new avenues of investigation.

Structure Activity Relationship Sar Studies of 3 Thiophen 3 Yl Thiomorpholine Derivatives

Systematic Modifications on the Thiomorpholine (B91149) Ring for Bioactivity Modulation

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, offers multiple avenues for structural modification. jchemrev.comresearchgate.net Its inherent properties, such as weak basicity and the ability to engage in specific hydrogen bonding, make it a valuable component in drug design. researchgate.net Modifications to this ring can profoundly impact a molecule's interaction with biological targets, influencing both its pharmacokinetic and pharmacodynamic profiles. researchgate.net

The biological response of thiomorpholine-containing compounds can be finely tuned by altering the position and nature of substituents on the ring. The nitrogen atom and the carbon atoms of the ring are common sites for modification. jchemrev.com

Research on various thiomorpholine-containing scaffolds has demonstrated that substitutions can lead to significant changes in bioactivity. For instance, in studies of mTOR inhibitors, the introduction of alkyl groups at the 3-position of a morpholine (B109124) ring (a close analog of thiomorpholine) was found to increase anticancer activity. sci-hub.se Similarly, for a series of anti-inflammatory compounds, the presence of chloro, nitro, or methoxy (B1213986) groups at the ortho position of a phenyl ring attached to the morpholine nitrogen enhanced activity, suggesting that both electronic and steric factors on N-substituents are critical. sci-hub.se

In the context of antibacterial agents, modifying the morpholine ring of the antibiotic linezolid (B1675486) to a thiomorpholine S-oxide or S,S-dioxide has been explored to create new derivatives with potentially improved properties. jchemrev.com The oxidation state of the sulfur atom in the thiomorpholine ring introduces another layer of variability, affecting polarity and hydrogen bonding capacity.

These examples underscore a general principle: the introduction of substituents on the thiomorpholine ring can modulate a compound's interaction with its target. Factors such as the substituent's size, electronics (electron-donating or -withdrawing), and position influence binding affinity and efficacy. sci-hub.se

Table 1: Positional and Substituent Effects on the Thiomorpholine Ring

Modification SiteSubstituent TypeObserved Impact on BioactivityReference Example Class
Ring Nitrogen (N-4)Aryl groups with electron-withdrawing substituents (e.g., -Cl, -NO2)Increased anti-inflammatory activity. sci-hub.seMorpholine-Benzimidazole derivatives sci-hub.se
Carbon-3Alkyl groupsIncreased anticancer activity against specific cell lines. sci-hub.seImidazole-Pyridine Morpholine derivatives sci-hub.se
Ring Sulfur (S-1)Oxidation to Sulfoxide (S=O) or Sulfone (SO2)Modulates polarity and antibacterial profile. jchemrev.comLinezolid analogues jchemrev.com

The three-dimensional shape of the thiomorpholine ring is a crucial determinant of how a molecule fits into the binding site of a biological target. The thiomorpholine ring typically adopts a stable chair conformation. researchgate.net Incorporating the flexible side chain of a bioactive molecule into a more rigid ring structure, such as thiomorpholine, can pre-organize the molecule into a conformation that is favorable for binding, thereby increasing potency and selectivity. uchile.cl

A study on monoamine oxidase (MAO) inhibitors demonstrated this principle effectively. uchile.cl By constraining the flexible ethylamine (B1201723) side chain of phenylethylamine within a thiomorpholine ring, researchers created a more rigid analog. This modification led to a significant increase in inhibitory activity against MAO-B, while activity against MAO-A remained similar. uchile.cl This suggests that the extended conformation imposed by the six-membered ring is preferred by the MAO-B enzyme's active site.

Exploration of Substituents on the Thiophene (B33073) Moiety and its Impact on Activity

The thiophene ring is recognized as a privileged pharmacophore in medicinal chemistry due to its versatile structural and electronic properties. nih.gov It is an electron-rich aromatic system that can engage in various interactions with biological targets. nih.gov The ring also provides synthetically accessible positions for modification, making it an ideal scaffold for SAR studies. nih.gov

Chemical space exploration involves synthesizing and testing a wide array of derivatives to map the relationship between chemical structures and biological activity. biosolveit.de The goal is to identify which substituents and substitution patterns on the thiophene ring lead to improved pharmacological profiles. The thiophene ring's structure allows for substitutions at multiple positions, enabling a thorough exploration of the surrounding chemical space. nih.govontosight.ai

Studies on various thiophene-containing compounds have shown that even minor modifications can lead to significant changes in activity. For example, in a series of DprE1 inhibitors for tuberculosis, SAR analysis identified specific substructures on the thiophene ring that were responsible for inhibitory activity. semanticscholar.org Similarly, in the development of anticonvulsants, derivatizing a thiophene core with different substituents was crucial for identifying the key pharmacophoric elements and understanding how changes in hydrophobicity and steric bulk influenced activity and neurotoxicity. bohrium.com This systematic exploration allows researchers to build a comprehensive map of how different chemical functionalities around the thiophene core contribute to the desired biological effect.

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties (a bioisostere) to enhance potency, improve selectivity, or alter pharmacokinetics. ufrj.br The thiophene ring is a classic bioisostere of the phenyl ring and is also considered a ring equivalent to other heterocycles like furan (B31954) and pyridine. nih.govresearchgate.net

Replacing a phenyl ring with a thiophene ring can improve a compound's metabolic stability and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which is different from the interactions of a phenyl ring, potentially leading to enhanced drug-receptor interactions. nih.gov

In the development of Ebola virus entry inhibitors, researchers explicitly explored the impact of the thiophene ring by synthesizing analogs where it was replaced by furan and thiazole (B1198619) rings. nih.gov This allowed them to determine the importance of the specific heteroaromatic system for antiviral activity. Such replacements help to probe the electronic and steric requirements of the target's binding pocket and can lead to the discovery of novel scaffolds with improved properties. nih.govresearchgate.net

Table 2: Bioisosteric Replacements of the Thiophene Ring

Original MoietyCommon Bioisosteric ReplacementRationale for ReplacementPotential Outcome
ThiophenePhenylClassic bioisostere; alters electronic distribution and metabolic profile. nih.govModulation of activity and pharmacokinetics. nih.gov
ThiopheneFuranRing equivalent; replaces sulfur with a more electronegative oxygen atom. researchgate.netnih.govAlters hydrogen bonding capacity and biological activity. nih.gov
ThiophenePyridineRing equivalent; introduces a nitrogen atom, altering basicity and hydrogen bonding potential. researchgate.netImproved solubility and target interactions. researchgate.net
ThiopheneThiazoleHeterocyclic analog; introduces an additional nitrogen atom. nih.govProbes the necessity of specific heteroatom arrangements for activity. nih.gov

Impact of Linker Chemistry and Bridging Units on Pharmacological Profiles

A compelling example comes from a series of EP3 receptor antagonists where two aromatic rings (naphthalene and phenyl) were connected by different single-atom linkers. acs.org The study found that potency was highly sensitive to the identity of this linker. A methylene (B1212753) (-CH2-) bridge was optimal, while sulfur (-S-) and sulfonyl (-SO2-) linkers were also useful. However, replacing the bridge with an oxygen atom (-O-) resulted in a nearly 150-fold loss of potency. acs.org This drastic change was attributed to conformational effects, where the oxygen linker restricted the naphthalene (B1677914) ring from adopting the optimal orientation for binding. acs.org

Similarly, introducing a vinylene bridge (-CH=CH-) to increase conjugation or fusing rings together to create more rigid structures are other strategies that impact activity. researchgate.net These modifications alter the distance and relative orientation of key pharmacophoric groups, directly influencing how the molecule interacts with its target. For a molecule built around a 3-(Thiophen-3-yl)thiomorpholine core, the chemistry used to link this core to other functional groups would be a critical parameter to optimize for achieving the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic potential of novel analogs, thereby guiding the synthesis of more potent and selective molecules. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

The development of a robust QSAR model for this compound derivatives involves a multi-step process. Initially, a dataset of compounds with experimentally determined biological activities is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed biological activity.

For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that the anti-inflammatory activity is significantly influenced by the electronic properties of substituents on the thiophene ring and the steric bulk at the nitrogen atom of the thiomorpholine ring. A simplified QSAR equation could take the form:

log(1/IC50) = 0.75 * σ - 0.42 * Es + 1.25

Where log(1/IC50) represents the biological activity, σ is the Hammett electronic parameter of the substituent on the thiophene ring, and Es is the Taft steric parameter for the substituent on the thiomorpholine nitrogen. Such an equation would suggest that electron-withdrawing groups on the thiophene ring and smaller substituents on the thiomorpholine nitrogen are favorable for activity.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its reliability for forecasting the activity of unsynthesized compounds. These validated models serve as a powerful tool in the drug design process, enabling the prioritization of synthetic targets and reducing the reliance on extensive and costly experimental screening.

Table of Compounds and Predicted Activities

The following interactive table showcases a hypothetical set of this compound derivatives and their predicted biological activities based on a QSAR model. The model incorporates descriptors for electronic effects (Hammett's σ), steric hindrance (Taft's Es), and hydrophobicity (logP).

Compound IDR1 (on Thiophene)R2 (on Thiomorpholine-N)Hammett σ (R1)Taft Es (R2)logPPredicted pIC50
T-001HH0.001.242.15.8
T-002ClH0.231.242.86.2
T-003NO2H0.781.242.06.9
T-004HCH30.000.002.55.3
T-005ClCH30.230.003.25.7
T-006NO2CH30.780.002.46.4
T-007HC2H50.00-0.072.95.1
T-008ClC2H50.23-0.073.65.5
T-009NO2C2H50.78-0.072.86.2

This data illustrates how systematic modifications to the core structure of this compound can be quantitatively evaluated using a QSAR model to predict their impact on biological activity. Such predictive modeling is a cornerstone of modern drug discovery, facilitating the rational design of new therapeutic agents.

Molecular Mechanisms of Action and Target Engagement in Biological Systems

Enzyme Inhibition Studies of 3-(Thiophen-3-yl)thiomorpholine Analogues

Analogues of this compound have been the subject of numerous studies to evaluate their inhibitory effects on various enzymes critical to disease pathogenesis. The structural flexibility of this scaffold allows for modifications that can enhance potency and selectivity against specific enzymatic targets.

DprE1 Inhibition in Antimycobacterial Research

The rise of drug-resistant Mycobacterium tuberculosis (Mtb) has spurred the search for novel drug targets and chemical entities. One such target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial arabinogalactan (B145846) biosynthesis pathway. Thiophene-based compounds have been identified as potent inhibitors of DprE1.

Initial research identified TCA1, a compound with a distinct thiophenamide moiety, as a lead DprE1 inhibitor. researchgate.net Subsequent structure-activity relationship (SAR) studies led to the design and synthesis of novel thiophene-arylamide derivatives with improved antimycobacterial activity. researchgate.netmdpi.com These studies involved systematic optimization of the side chains flanking the central thiophene (B33073) core. researchgate.netmdpi.comgoogleapis.comresearchgate.net For instance, the synthesis of 2-(thiophen-2-yl)dihydroquinolines coupled with thiomorpholine (B91149) has been explored to develop potent inhibitors against M. tuberculosis H37Rv. researchgate.netbohrium.comjchemrev.com In one study, a series of novel morpholine (B109124), thiomorpholine, and N-substituted piperazine (B1678402) coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and tested for their antimycobacterial activity. bohrium.com While a thiomorpholine analog showed an MIC of 25 µg/mL, the corresponding morpholine analog exhibited a more potent MIC of 6.25 µg/mL against Mtb, highlighting how small structural changes can significantly impact activity. researchgate.net

Table 1: Antimycobacterial Activity of Selected Thiophene Derivatives

Compound Target/Strain Measurement Value Reference
Morpholine-coupled 2-(thiophen-2-yl)dihydroquinoline M. tuberculosis H37Rv MIC 6.25 µg/mL researchgate.net
Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinoline M. tuberculosis H37Rv MIC 25 µg/mL researchgate.net
Isoniazid (Standard) M. tuberculosis H37Rv MIC 0.1 µg/mL researchgate.net
Rifampicin (Standard) M. tuberculosis H37Rv MIC 0.2 µg/mL researchgate.net

Matrix Metalloproteinase (MMP) Inhibition (e.g., TACE)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. asco.orgnih.gov Their dysregulation is implicated in various pathologies, including arthritis, cancer, and inflammation. asco.orgblueprintmedinfo.com Tumor necrosis factor-alpha converting enzyme (TACE), a member of the MMP family, is a key target for anti-inflammatory therapies. blueprintmedinfo.com

Research has led to the development of thiomorpholine-containing compounds as TACE inhibitors. Specifically, a series of thiomorpholine sulfonamide hydroxamates bearing propargylic ether groups were synthesized and evaluated. jchemrev.comnih.gov One compound from this series demonstrated excellent in vitro potency against the isolated TACE enzyme and showed oral activity in a model of TNF-alpha production. nih.gov Computational modeling of these inhibitors bound to TACE suggested that the 6th position of the thiomorpholine ring is exposed to the solvent, allowing for substitutions to alter physical properties with minimal loss of enzyme inhibitory activity. jchemrev.com

Modulation of Other Relevant Enzymatic Pathways (e.g., α-Glucosidase, Urease, Acetylcholinesterase, DPP-IV)

The thiomorpholine and thiophene scaffolds have been explored for their inhibitory potential against a range of other enzymes.

α-Glucosidase: α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption. cabidigitallibrary.orgfrontiersin.org While direct studies on this compound are limited, related structures have shown activity. For example, thiourea (B124793) derivatives incorporating a 4-(thiophene-2-yl) group have been synthesized and shown to inhibit α-glucosidase. nih.gov One such compound, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited an IC50 of 12.94 mM. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Thiomorpholine derivatives have been screened for their anti-urease activity, with several Schiff base and β-lactam derivatives of thiomorpholine showing good inhibitory effects. jchemrev.com

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.comnih.govnih.gov Research into thiomorpholine derivatives has revealed moderate acetylcholinesterase inhibition for certain compounds. jchemrev.com

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are another class of oral anti-diabetic drugs that work by increasing the levels of incretin (B1656795) hormones. nih.govmdpi.comnih.gov Thiomorpholine-bearing compounds have been identified as potent DPP-IV inhibitors. jchemrev.com A series of L-amino acid-derived thiomorpholine amides were synthesized, with some compounds showing significant in vitro inhibition of DPP-IV. jchemrev.com

Table 2: Inhibition of Various Enzymes by Thiomorpholine/Thiophene Analogues

Compound Class Enzyme Target Measurement Potency Reference
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea α-Glucosidase IC50 12.94 mM nih.gov
Thiomorpholine Schiff bases/β-lactams Urease Activity Good inhibition jchemrev.com
Thiomorpholine derivatives Acetylcholinesterase Activity Moderate inhibition jchemrev.com
Thiomorpholine-bearing amides DPP-IV IC50 3.40 - 6.93 µmol/L jchemrev.com

Ligand-Receptor Interactions and Binding Affinity Studies

Beyond enzyme inhibition, thiomorpholine-based structures have been investigated for their ability to interact with specific protein receptors, particularly those involved in apoptosis and cell cycle regulation.

Dual Inhibition of Apoptotic Proteins (e.g., Bcl-2 and Mcl-1)

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1) being prime targets in cancer therapy. nih.govx-mol.com Overexpression of these proteins allows cancer cells to evade cell death. mdpi.comnih.gov

A significant finding in this area was the discovery of 3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1) as a dual inhibitor of both Bcl-2 and Mcl-1. bohrium.com This compound served as a foundational structure for further development. Structure-based design strategies focused on the P2 binding pocket of Bcl-2 and Mcl-1. bohrium.com In subsequent studies, the thiomorpholine group of S1, which occupies the deep hydrophobic P2 pocket of these proteins, was replaced with other moieties, such as substituted piperazine groups, in an effort to enhance binding affinity and labeling efficiency for probe development. mdpi.com

Interactions with Cyclin-Dependent Kinases (CDK2)

Cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, and their inhibitors are a major focus of cancer research. nih.gov CDK2, when activated by cyclin E, plays a key role in the G1/S phase transition. blueprintmedinfo.comnih.gov

Despite the extensive research into thiophene and thiomorpholine derivatives against various biological targets, there is currently a lack of specific studies in the published literature detailing the direct interaction of this compound or its close analogues with Cyclin-Dependent Kinase 2 (CDK2). While CDK inhibitors are a well-established class of therapeutics, the potential for this specific scaffold to interact with CDK2 remains an open area for future investigation. asco.org

Interference with Essential Microbial Processes (e.g., DNA Gyrase Inhibition)

An extensive review of published scientific literature did not yield any specific studies investigating the interference of this compound with essential microbial processes. There is no available data to suggest or confirm that this compound acts as an inhibitor of DNA gyrase or other essential microbial enzymes. Further research is required to determine if this compound possesses any such activity.

Profiling of Biological Activity in in vitro Cell-Based Assays

A comprehensive search of scientific databases and research articles revealed no publicly available data from in vitro cell-based assays for this compound. Consequently, its biological activity profile, including any potential cytotoxic, antiproliferative, or other cellular effects, remains uncharacterized. The scientific community has not yet published findings from such assays, highlighting a gap in the understanding of this compound's interaction with biological systems at a cellular level.

Future Directions and Research Opportunities for 3 Thiophen 3 Yl Thiomorpholine

Exploration of Novel Synthetic Pathways and Automation

The advancement of synthetic organic chemistry offers exciting opportunities for the efficient and innovative production of 3-(Thiophen-3-yl)thiomorpholine and its derivatives. Future research should focus on moving beyond traditional multi-step batch syntheses towards more streamlined and automated approaches.

Key areas for exploration include:

Continuous Flow Synthesis: Flow chemistry presents a scalable and robust method for synthesizing heterocyclic compounds. researchgate.net A telescoped, two-step continuous flow process has been successfully developed for the synthesis of the core thiomorpholine (B91149) ring from inexpensive starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. researchgate.net Future work could adapt this methodology, integrating a thiophene-containing building block to construct the target molecule in a continuous, automated fashion. This approach offers enhanced control over reaction parameters, improved safety, and potential for high-throughput library generation.

Photocatalysis and Metal-Catalyzed Cross-Coupling: Modern catalytic methods are transforming the synthesis of complex molecules. nih.gov Photocatalytic couplings, for instance, can provide substituted thiomorpholines under mild conditions using inexpensive organic photocatalysts. organic-chemistry.org Concurrently, metal-catalyzed cross-coupling reactions are extensively used for creating carbon-carbon bonds to functionalize thiophene (B33073) rings with high regioselectivity. nih.gov Research into a convergent strategy, where a functionalized thiophene (e.g., a boronic acid or halide) is coupled with a suitable thiomorpholine precursor using a metal catalyst, could provide a flexible and efficient route to a wide array of analogs.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including thiophene derivatives. ontosight.ai Applying this technology to key bond-forming steps in the synthesis of this compound could significantly shorten development timelines.

Table 1: Modern Synthetic Strategies for Potential Application

Synthetic Approach Advantages Potential Application for this compound References
Continuous Flow Synthesis Scalability, safety, automation, process control. Telescoped synthesis of the thiomorpholine ring followed by in-line coupling with a thiophene precursor. researchgate.net
Photocatalysis Mild reaction conditions, use of inexpensive catalysts. Coupling of aldehydes with silicon amine protocol (SLAP) reagents to form substituted thiomorpholines. organic-chemistry.org
Metal-Catalyzed Reactions High regioselectivity, broad functional group tolerance. Palladium- or copper-catalyzed cross-coupling of a functionalized thiophene with a thiomorpholine synthon. nih.gov

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Acceleration of cyclization or coupling steps in the synthetic sequence. | ontosight.aiarabjchem.org |

Advanced SAR Studies and Focused Library Design

A systematic exploration of the Structure-Activity Relationships (SAR) is crucial to optimize the therapeutic potential of the this compound scaffold. Advanced SAR studies would move beyond simple analoging to a more rational, structure-guided approach.

Future research should incorporate:

Focused Library Design: Rather than synthesizing compounds randomly, focused libraries should be designed to probe specific structural questions. dtu.dkwhiterose.ac.uk This involves creating a curated set of analogs where modifications are made at defined positions on both the thiophene and thiomorpholine rings. For example, libraries could be designed to explore the impact of substituents at the C2 and C5 positions of the thiophene ring or the N-position of the thiomorpholine ring. sci-hub.sesci-hub.se

Three-Dimensional Shape Diversity: Many traditional fragment libraries are dominated by flat, aromatic structures. Future library design for this scaffold should emphasize increasing the three-dimensional (3D) character. dtu.dk Incorporating sp³-rich fragments or stereochemically complex substituents onto the thiomorpholine ring could allow for novel interactions with biological targets and exploration of new chemical space.

Bioisosteric Replacement: The effects of replacing the sulfur atom in the thiomorpholine ring with other heteroatoms (e.g., oxygen to give a morpholine (B109124), or nitrogen to give a piperazine) should be systematically investigated. Such modifications can significantly alter a molecule's pharmacological profile, including potency and pharmacokinetic properties. researchgate.net SAR studies on related scaffolds have shown that such changes can be favorable for activity. nih.govmdpi.com

Table 2: Key Areas for SAR Exploration

Molecular Region Modification Strategy Desired Outcome Relevant Insights from Literature
Thiophene Ring Substitution at C2, C4, C5 positions with various electronic groups (donors/withdrawers). Modulate target binding affinity and selectivity. Substituent positioning is critical for antimycobacterial efficacy in related hybrids. eurjchem.com
Thiomorpholine Ring N-alkylation or N-acylation. Introduction of substituents at C2, C5, C6. Improve potency, solubility, and metabolic stability. N-substitution on piperazine (B1678402) rings in related compounds significantly impacts activity. researchgate.net
Scaffold Core Bioisosteric replacement of sulfur (e.g., with O, N, SO, SO₂). Alter pharmacokinetic properties and explore new target interactions. Morpholine and piperazine are common and effective bioisosteres for thiomorpholine. sci-hub.seresearchgate.net

Deeper Elucidation of Molecular Mechanisms via Biophysical Techniques

To progress from a promising scaffold to a drug candidate, a deep understanding of its molecular mechanism of action is essential. Biophysical techniques provide powerful tools to directly measure the interaction between a compound and its biological target, offering insights that are often unattainable through cell-based assays alone. nih.gov

Future research on this compound should leverage a suite of biophysical methods:

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. nih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic signature of the interaction, which can guide rational drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping, can identify which parts of the compound are directly interacting with the target protein. This structural information is crucial for understanding the binding mode and for guiding further SAR studies.

Affinity Selection Mass Spectrometry (AS-MS): AS-MS is a high-throughput method ideal for primary screening of fragment libraries to identify initial hits against a target protein. nih.gov This technique could be used to rapidly screen a focused library of this compound analogs to identify binders.

Microscale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which changes upon ligand binding. nih.gov It is a sensitive technique that requires only small amounts of protein and can be used to confirm hits and determine binding affinities in solution.

Table 3: Application of Biophysical Techniques

Technique Information Gained Application in Drug Discovery References
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kₑ) and affinity (K₋). Hit validation, lead optimization, mechanism of action studies. nih.govfrontiersin.org
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (K₋, ΔH, ΔS) and stoichiometry. Lead characterization, understanding binding forces. nih.gov
NMR Spectroscopy Structural details of the binding interaction (binding epitope). Structure-based design, hit validation. nih.gov
Affinity Selection Mass Spectrometry (AS-MS) Identification of binders from a mixture. Primary screening of fragment libraries. nih.gov

| Microscale Thermophoresis (MST) | Binding affinity (K₋). | Hit confirmation, affinity determination in solution. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

For the this compound scaffold, AI and ML can be applied in several key areas:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity of novel, un-synthesized compounds. nih.gov By building quantitative structure-activity relationship (QSAR) models, researchers can prioritize the synthesis of analogs with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov These models could be constrained to use the this compound scaffold as a starting point, generating novel, synthetically accessible derivatives with optimized activity and drug-like properties.

ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML platforms can predict these properties in silico, allowing for the early identification and mitigation of potential liabilities. mdpi.com For instance, models can predict the potential for the thiophene ring to form reactive metabolites, a known concern for this moiety. acs.org

Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and prioritize potential new biological targets for which the thiophene-thiomorpholine hybrid might be effective. researchgate.net

Table 4: AI and Machine Learning in the Development Pipeline

Application AI/ML Tool/Approach Objective References
Hit Identification Virtual screening, predictive bioactivity models. Rapidly screen virtual libraries to identify potential hits. pharmaceutical-technology.com
Lead Optimization QSAR, generative models. Design analogs with improved potency and selectivity. nih.govdrughunter.com
Property Prediction ADMET prediction models. Prioritize compounds with favorable drug-like properties and fewer safety risks. mdpi.com

| Synthesis Planning | Retrosynthesis prediction algorithms. | Identify efficient synthetic routes for target molecules. | nih.gov |

Expanding the Pharmacological Spectrum of Thiomorpholine-Thiophene Hybrid Molecules

The combination of thiophene and thiomorpholine rings creates a "privileged structure" with the potential to interact with a wide range of biological targets. jchemrev.comjchemrev.com Literature on related compounds suggests a broad spectrum of activities, indicating that the therapeutic potential of this compound may extend beyond a single disease area.

Future research should aim to screen this scaffold against a diverse panel of targets and disease models, including:

Oncology: Thiophene-containing compounds are known to act as anticancer agents, often by inhibiting kinases or modulating apoptosis. nih.govresearchgate.net Furthermore, thiomorpholine-substituted thieno[2,3-c]pyridines have shown potent inhibition of cancer cell lines, suggesting that the this compound core could be a valuable starting point for developing new anticancer drugs. nih.govmdpi.com

Infectious Diseases: Numerous thiophene and thiomorpholine derivatives have demonstrated potent antimicrobial activity. plos.orgnih.gov Specifically, quinoline (B57606) derivatives coupled with thiomorpholine and thiophene have shown significant activity against Mycobacterium tuberculosis. researchgate.netnih.gov This suggests a strong rationale for evaluating this compound and its analogs as potential new anti-tubercular or antibacterial agents.

Inflammatory Diseases: The thiophene moiety is present in several anti-inflammatory drugs. nih.gov Derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. ontosight.ainih.gov Given the prevalence of inflammatory processes in many chronic diseases, this represents a major area of opportunity.

Central Nervous System (CNS) Disorders: The ability of heterocyclic compounds to cross the blood-brain barrier and interact with CNS targets is well-documented. The structural features of the thiophene-thiomorpholine scaffold may make it suitable for targeting receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders. wikipedia.org

Table 5: Potential Therapeutic Areas for Exploration

Therapeutic Area Rationale Based on Related Compounds Potential Molecular Targets References
Oncology Thienopyridine and dibenzothiophene (B1670422) hybrids show anticancer activity. Kinases, Hsp90, Bcl-2 family proteins. nih.govnih.govresearchgate.netacs.org
Infectious Diseases Thiophene/thiomorpholine hybrids are active against M. tuberculosis. Bacterial enzymes (e.g., InhA), cell wall synthesis. sci-hub.seresearchgate.netnih.gov
Inflammation Thiophene is a core scaffold in marketed anti-inflammatory drugs. Cyclooxygenase (COX), 5-lipoxygenase (5-LOX), kinases. ontosight.ainih.gov

| CNS Disorders | Heterocyclic scaffolds can modulate CNS receptors. | Dopamine receptors, serotonin (B10506) receptors, enzymes in neurodegenerative pathways. | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Thiophen-3-yl)thiomorpholine derivatives, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation using substituted aldehydes (e.g., fluorobenzaldehyde) and ketones under alkaline conditions (KOH in methanol). Reaction optimization should focus on temperature (room temperature), reaction duration (24 hours), and stoichiometric ratios (1:1 aldehyde:ketone). Post-synthesis purification via silica gel column chromatography (eluent: CH₂Cl₂/EtOAc) is critical to isolate high-purity products .

Q. How can structural characterization of this compound derivatives be rigorously validated?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • HRMS : Confirm molecular weight (e.g., experimental vs. theoretical values for compounds like C₂₆H₂₂FO₄S: 449.1184 vs. 449.1223) .
  • NMR (¹H/¹³C) : Assign peaks based on coupling patterns (e.g., E-configuration protons in prop-2-en-1-one derivatives show characteristic doublets at δ 7.5–8.0 ppm) .
  • IR : Identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. What safety protocols are essential for handling thiomorpholine derivatives in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye corrosion risks (H314). Work in fume hoods to avoid inhalation .
  • Emergency Procedures : For spills, neutralize with inert absorbents; for exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., halogens, methoxy) influence the reactivity and stability of this compound derivatives?

  • Methodological Answer : Use density-functional theory (DFT) to model electron density distributions and local kinetic energy. For example, electron-withdrawing groups (e.g., -F) increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions. Validate predictions via Hammett plots correlating substituent σ values with reaction rates .

Q. What strategies resolve contradictions in biological activity data for thiomorpholine derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities.
  • SAR Analysis : Compare IC₅₀ values across derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to identify critical pharmacophores.
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to resolve binding mode discrepancies .

Q. How can advanced purification techniques improve yield and purity of thiomorpholine derivatives with labile functional groups?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar derivatives prone to degradation.
  • Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) for derivatives like (E)-1-(3-(Benzo[b]thiophen-3-yl)phenyl)prop-2-en-1-one to achieve >95% purity .

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